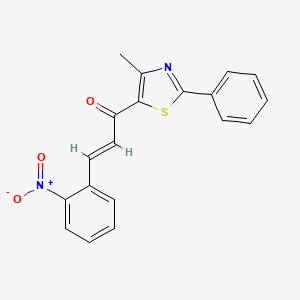
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H14N2O3S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular structure of the compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H19N2O2S |
| Molecular Weight | 397.49 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 591.7 ± 60.0 °C |
| Flash Point | 311.6 ± 32.9 °C |
| LogP | 7.49 |
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Inhibition of Anti-apoptotic Proteins : The compound has been noted to reduce the expression levels of Mcl-1, an anti-apoptotic protein, thereby promoting cancer cell apoptosis .
- Cell Cycle Arrest : Thiazole derivatives have been shown to interfere with cell cycle progression, leading to G2/M phase arrest in cancer cells .
- Cytotoxicity : In vitro studies have demonstrated that related thiazole compounds exhibit cytotoxic effects against human lung adenocarcinoma cells (A549), with IC50 values indicating potent activity .
Anticonvulsant Activity
In addition to anticancer effects, thiazole derivatives are being investigated for their anticonvulsant properties. For instance, certain derivatives have been tested in picrotoxin-induced convulsion models, showing promising results in terms of efficacy and safety profiles .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Protein Targets : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, influencing their functional states .
- Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring significantly impacts the biological activity. For instance, methyl substitutions enhance anticancer potency by modulating electronic properties and steric hindrance .
Case Studies
Case Study 1 : A recent study evaluated a series of thiazole derivatives for their anticancer activity against various cell lines. Among them, one derivative showed an IC50 value lower than that of doxorubicin against A431 cells, indicating superior efficacy .
Case Study 2 : Another investigation focused on the anticonvulsant effects of thiazole compounds in animal models. The results indicated that certain modifications to the thiazole structure could significantly enhance anticonvulsant potency while maintaining a favorable safety profile .
Properties
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-13-18(25-19(20-13)15-8-3-2-4-9-15)17(22)12-11-14-7-5-6-10-16(14)21(23)24/h2-12H,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZPUUPRAGHGNP-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














